molecular formula C10H16O B1614797 Cyclooctanol, 1-ethynyl- CAS No. 55373-76-7

Cyclooctanol, 1-ethynyl-

Cat. No. B1614797
CAS RN: 55373-76-7
M. Wt: 152.23 g/mol
InChI Key: DHAPUKCAOFQTIT-UHFFFAOYSA-N
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Description

Cyclooctanol, 1-ethynyl- is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclooctanol, 1-ethynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclooctanol, 1-ethynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55373-76-7

Product Name

Cyclooctanol, 1-ethynyl-

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-ethynylcyclooctan-1-ol

InChI

InChI=1S/C10H16O/c1-2-10(11)8-6-4-3-5-7-9-10/h1,11H,3-9H2

InChI Key

DHAPUKCAOFQTIT-UHFFFAOYSA-N

SMILES

C#CC1(CCCCCCC1)O

Canonical SMILES

C#CC1(CCCCCCC1)O

Other CAS RN

55373-76-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 35° C., a solution of lithium acetylide-ethylene diamine (50 g, 0.49 mol) in THF (500 ml) was slowly treated (reaction temperature ≦35° C.) with a solution of cyclooctanone (51.4 g, 0.41 mol) in THF (100 ml). The resulting mixture was stirred for 4 h at 20° C., 15 h at 45° C., cooled to 5° C., treated with aqueous sat. NH4Cl solution (250 ml) and washed with 3M aqueous HCl. After extraction with Et2O, the organic phases were washed with water, aqueous sat. Na2CO3 solution, dried (Na2SO4), and concentrated to give 1-ethynylcyclooctanol (66.6 g). A solution of crude 1-ethynylcyclooctanol (65 g) in formic acid (130 ml) was heated for 2.5 h at 80° C. The resulting mixture was taken up in Et2O and washed successively with water, 5M NaOH, water, aqueous sat. NH4Cl solution, dried (Na2SO4), and concentrated to give 56 g of crude product. A fraction (8 g) was purified by flash chromatography (hexane/Et2O 95:5→9:1) to give 4.1 g of 1-cyclooct-2-enylethanone.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
51.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

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